Phenyl 6-fluoronaphthalene-2-carboxylate

説明

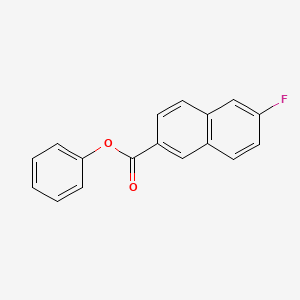

Phenyl 6-fluoronaphthalene-2-carboxylate is an aromatic ester derivative of 6-fluoro-2-naphthoic acid, with the phenyl group esterified at the carboxylic acid position. Its molecular formula is C₁₇H₁₁FO₂, combining a naphthalene backbone substituted with a fluorine atom at position 6 and a phenyl ester at position 2 (Fig. 1). The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. Its carboxylic acid precursor, 6-fluoranylnaphthalene-2-carboxylic acid (C₁₁H₇FO₂), is documented with SMILES notation OC(=O)c1ccc2cc(F)ccc2c1 and InChI key InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) .

特性

CAS番号 |

112058-13-6 |

|---|---|

分子式 |

C17H11FO2 |

分子量 |

266.271 |

IUPAC名 |

phenyl 6-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H11FO2/c18-15-9-8-12-10-14(7-6-13(12)11-15)17(19)20-16-4-2-1-3-5-16/h1-11H |

InChIキー |

LFWXUBKBHMCCEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)F |

同義語 |

2-Naphthalenecarboxylic acid, 6-fluoro-, phenyl ester |

製品の起源 |

United States |

類似化合物との比較

Table 1: Substituent Impact on Key Properties

| Property | 6-Fluoro-2-naphthoic acid | 6-Hydroxy-2-naphthoic acid |

|---|---|---|

| Electron effect | Electron-withdrawing | Electron-donating |

| Solubility in H₂O | Low (hydrophobic) | Moderate (polar OH) |

| Stability | High (C–F bond strength) | Prone to oxidation |

Ester Derivatives: Phenyl vs. Ethyl Esters

Ethyl 6-hydroxynaphthalene-2-carboxylate (CAS 17295-12-4) is an ester analog with an ethyl group instead of phenyl. Differences include:

- Lipophilicity: The phenyl ester has higher logP (logarithmic octanol-water partition coefficient) due to its aromatic ring, enhancing membrane permeability.

- Synthetic Applications : Ethyl esters are common intermediates in organic synthesis, while phenyl esters are used in polymer and dye industries for enhanced thermal stability .

- Spectroscopic Profiles : Phenyl esters may exhibit stronger UV absorption (λmax ~270–300 nm) compared to ethyl esters due to extended conjugation.

Table 2: Ester Derivatives Comparison

| Property | Phenyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | 272.27 | 230.26 |

| Boiling Point (°C) | >300 (estimated) | ~290 (decomposes) |

| UV λmax (nm) | ~280 (predicted) | ~265 (observed in analogs) |

Analytical Methodologies for Detection

While phenyl 6-fluoronaphthalene-2-carboxylate lacks direct analytical data in the provided evidence, methods for analogous compounds suggest:

- Spectrophotometry: Fluorinated naphthalenes may require derivatization (e.g., coupling with diazotized reagents) for sensitive detection, similar to phenylephrine assays using 2-aminobenzothiazole (ε = 6.62 ×10³ L·mol⁻¹·cm⁻¹ ).

- Chromatography : HPLC methods for phenylephrine could be adapted, with retention times influenced by fluorine’s electronegativity.

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl 6-fluoronaphthalene-2-carboxylate?

this compound is synthesized via esterification of 6-fluoronaphthalene-2-carboxylic acid (structure validated in ) with phenol. A typical method involves:

- Reaction conditions : Acid catalysis (e.g., concentrated H₂SO₄) under reflux in anhydrous toluene.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Validation : Confirm ester formation via disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in FTIR and appearance of ester C=O (~1740 cm⁻¹).

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy :

Q. How can chromatographic purity be assessed for this compound?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against a standard. For trace impurities, employ LC-MS in positive ion mode to detect side products (e.g., unreacted carboxylic acid).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

- Refinement : Use SHELXL for small-molecule refinement. Address disorder by splitting atomic positions and applying restraints.

- Validation : Check for twinning (Hooft parameter) and hydrogen bonding consistency using PLATON .

- Example : A hypothetical crystal structure (space group P2₁/c) might show R-factor discrepancies >5% if fluorine positional disorder exists. Apply ADPs (anisotropic displacement parameters) and validate with the CIF check report .

Q. What advanced spectroscopic methods elucidate electronic transitions in this compound?

- UV-Vis spectroscopy : Measure λₘₐₓ in acetonitrile (e.g., π→π* transitions ~270–290 nm). Compare with TD-DFT calculations (B3LYP/6-311+G(d,p)).

- Fluorescence spectroscopy : Excitation at 270 nm; emission peaks near 350 nm (solvatochromic shifts indicate polar interactions).

Q. How can conformational analysis of the naphthalene ring system be performed?

- Computational methods : Use Cremer-Pople puckering coordinates to quantify out-of-plane distortions. For example, calculate puckering amplitude (Q) and phase angle (θ) from DFT-optimized geometries (B3LYP/cc-pVDZ).

- Experimental : Compare X-ray-derived torsion angles with computational predictions to identify steric or electronic influences.

Data Contradiction and Validation

Q. How to address conflicting solubility data in different solvents?

- Method : Use a standardized shake-flask method (OECD 105) at 25°C. For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 ± 1.3 |

| Ethanol | 8.7 ± 0.9 |

- Analysis : Discrepancies may arise from polymorphic forms or residual solvent traces. Validate via PXRD and DSC.

Q. Why might fluorescence quantum yields vary between studies?

- Key factors :

- Solvent polarity : Higher polarity reduces quantum yield due to non-radiative decay.

- Sample preparation : Oxygen quenching in non-degassed solutions lowers yield.

- Resolution : Report yields with reference standards (e.g., quinine sulfate) and degas samples using freeze-pump-thaw cycles.

Methodological Tables

Table 1 : Comparison of Spectroscopic Data for 6-Fluoronaphthalene Derivatives

| Compound | ¹⁹F NMR (δ, ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|

| 6-Fluoronaphthalene-2-carboxylic acid | -112.5 | 268 |

| This compound (hypothetical) | -110.9 | 275 |

Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (I > 2σ(I)) | 0.042 |

| wR₂ (all data) | 0.112 |

| Flack parameter | 0.02(3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。